molecular formula C14H13NO2 B14703776 3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione CAS No. 23922-39-6

3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione

Cat. No.: B14703776
CAS No.: 23922-39-6
M. Wt: 227.26 g/mol
InChI Key: WAZYIFFXDPLSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a precursor in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with cyclic ketones in the presence of acidic catalysts. The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalytic systems and continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indoles, quinones, and reduced indole derivatives. These products are often intermediates in the synthesis of more complex molecules with biological activity .

Scientific Research Applications

3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: The compound and its derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound may also interact with DNA, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a-Phenyl-3,3a,4,5-tetrahydro-1H-indole-2,6-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its phenyl group and tetrahydroindole core make it a versatile intermediate in the synthesis of various complex molecules .

Properties

CAS No.

23922-39-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3a-phenyl-1,3,4,5-tetrahydroindole-2,6-dione

InChI

InChI=1S/C14H13NO2/c16-11-6-7-14(10-4-2-1-3-5-10)9-13(17)15-12(14)8-11/h1-5,8H,6-7,9H2,(H,15,17)

InChI Key

WAZYIFFXDPLSMF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)NC2=CC1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.